Sparfosic acid
Description
Classification as a Deoxyribonucleic Acid (DNA) Antimetabolite Agent
Sparfosic acid is classified as a DNA antimetabolite agent. medchemexpress.commedchemexpress.com Antimetabolites are a class of substances that interfere with the normal metabolic processes within a cell, typically by mimicking the structure of essential metabolites. pharmacologyeducation.org In the context of DNA synthesis, antimetabolites disrupt the production of the nucleic acids that form the building blocks of DNA. By doing so, they can inhibit the replication of rapidly dividing cells, a hallmark of cancer. pharmacologyeducation.org
This compound functions as a stable transition state analogue for a reaction catalyzed by aspartate transcarbamylase. nih.govcancer.gov This mimicry allows it to bind to and inhibit the enzyme, thereby blocking a crucial step in the synthesis of pyrimidines, which are essential components of DNA. nih.govcancer.gov
Historical Context and Evolution of Aspartate Transcarbamoyltransferase Inhibitors in Antineoplastic Research
The development of antimetabolites for cancer therapy has a history rooted in the observation that cancer cells have a high demand for nucleic acids to support their rapid proliferation. nih.gov This led to the exploration of compounds that could disrupt nucleotide synthesis pathways. The de novo pyrimidine (B1678525) biosynthesis pathway, in particular, became a target for antineoplastic drug development. nih.gov
Aspartate transcarbamoyltransferase (ATCase) is a key enzyme in this pathway, catalyzing the second step of de novo pyrimidine biosynthesis. medchemexpress.comnih.gov The recognition of its importance spurred research into the development of inhibitors that could block its function. This compound, also known as N-(Phosphonacetyl)-L-aspartate (PALA), emerged from this line of research as a potent and specific inhibitor of ATCase. nih.gov The design of this compound was based on the concept of a transition-state analogue, a compound that mimics the high-energy transition state of the enzymatic reaction, leading to tight and specific binding to the enzyme. cancer.govsmolecule.com
The evolution of research in this area has seen the design and synthesis of various other transition-state and bisubstrate analogue inhibitors of ATCase to improve potency and pharmacological properties. nih.gov
Positioning within Nucleotide Metabolism Modulation Research
This compound is a key tool in the study of nucleotide metabolism modulation. nih.gov Nucleotide synthesis is a fundamental cellular process, and its dysregulation is a characteristic of cancer cells. nih.govnih.gov Research into compounds that can modulate this process is therefore of high importance.
This compound's specific inhibition of aspartate transcarbamoyltransferase places it directly within the research focused on the de novo pyrimidine biosynthesis pathway. medchemexpress.com By blocking this pathway, this compound depletes the intracellular pools of pyrimidine nucleotides, which are necessary for DNA and RNA synthesis. nih.govcancer.gov This targeted disruption makes it a valuable experimental compound for understanding the consequences of pyrimidine starvation on cellular processes.
Overview of Research Utility as an Experimental Compound
This compound has been widely utilized as an experimental compound to investigate various aspects of cancer biology and treatment. medchemexpress.comnih.gov Its specific mechanism of action allows researchers to probe the effects of inhibiting de novo pyrimidine biosynthesis.
One significant area of its experimental use is in combination studies. Research has shown that this compound can synergistically enhance the cytotoxicity of other chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU). medchemexpress.comnih.gov The rationale behind this combination is that by inhibiting the de novo synthesis of pyrimidines with this compound, cancer cells become more reliant on the salvage pathway, making them more susceptible to the effects of 5-FU, which targets this alternative route. nih.govcancer.gov
In vitro studies have demonstrated that treatment with this compound can lead to an accumulation of cells in the S phase of the cell cycle and the activation of apoptosis (programmed cell death). medchemexpress.commedchemexpress.com It has been used to study the sensitivity of different cancer cell lines to DNA antimetabolite drugs and to investigate the molecular mechanisms underlying these responses. medchemexpress.com For instance, research has explored its effects on cell cycle proteins like cyclin A and cyclin E. medchemexpress.com
The following table summarizes key research findings related to the experimental utility of this compound:
| Research Area | Key Findings |
| Combination Therapy | Synergistically enhances the cytotoxicity of 5-fluorouracil (5-FU) and interferon-alpha against human colon cancer cell lines. medchemexpress.com |
| Cell Cycle Progression | Causes a progressive accumulation of cells in the S phase. medchemexpress.commedchemexpress.com |
| Apoptosis Induction | Activates an apoptotic pathway leading to cell death. medchemexpress.commedchemexpress.com |
| In Vivo Studies | In mice bearing B16 melanoma, treatment increased life-span. medchemexpress.com Lewis lung carcinoma was also found to be highly sensitive to this compound. medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-phosphonoacetyl)amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKNRXZVGOYGJT-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60342-56-5 (tetra-hydrochloride salt) | |
| Record name | Sparfosic Acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80199325 | |
| Record name | Sparfosic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 950 (mg/mL) | |
| Record name | PALA | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/224131%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
51321-79-0 | |
| Record name | N-Phosphonacetyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51321-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sparfosic Acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sparfosic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sparfosic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPARFOSIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78QVZ7RG8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Sparfosic Acid
Disruption of the de novo Pyrimidine (B1678525) Biosynthesis Pathway
Consequences for Cellular Pyrimidine Nucleotide Pool Homeostasis
The inhibition of de novo pyrimidine biosynthesis by sparfosic acid leads to a significant depletion of cellular pyrimidine nucleotide pools. vulcanchem.comcancer.govncats.ionih.gov Specifically, it causes a reduction in the levels of uridine (B1682114) monophosphate (UMP), a foundational pyrimidine nucleotide. vulcanchem.com Pyrimidine nucleotides, such as UMP, uridine triphosphate (UTP), and cytidine (B196190) triphosphate (CTP), are vital for numerous cellular processes, including DNA and RNA synthesis, energy transfer, signal transduction, and the formation of lipid membranes. escholarship.orgthemedicalbiochemistrypage.orgfiveable.me The disruption of pyrimidine nucleotide homeostasis by this compound can trigger S-phase arrest in cells, affecting their proliferative state. vulcanchem.com
Indirect Cellular Pathway Modulation
Beyond its direct inhibition of pyrimidine biosynthesis, this compound also modulates other cellular pathways, demonstrating its utility as a research tool.
Influence on Fluorouracil Metabolite Incorporation into RNA
This compound has been shown to increase the incorporation of fluorouracil (5-FU) metabolites into RNA. vulcanchem.comcancer.govncats.ionih.govnih.govnih.gov Fluorouracil is a pyrimidine analogue and an antimetabolite that interferes with nucleic acid synthesis. nih.govmims.com The depletion of endogenous pyrimidine nucleotides, particularly UMP, by this compound enhances the cellular uptake and subsequent incorporation of 5-FU metabolites into RNA, thereby potentiating the cytotoxic effects of 5-FU. vulcanchem.com Research findings indicate that N-(phosphonacetyl)-L-aspartate (PALA), a synonym for this compound, at a concentration of 1 mM, stimulated the incorporation of 5-FU into RNA in human melanoma cell lines. nih.gov
Activation of Ligand-Gated Ion Channels (as a research tool)
This compound is recognized as a research tool for its ability to activate ligand-gated ion channels. biosynth.com Ligand-gated ion channels are crucial membrane-bound proteins that regulate the flow of ions across cell membranes and play a fundamental role in rapid neurotransmission within the brain. nih.govchemdiv.comnih.govijbcp.com This property of this compound allows it to be utilized in studies investigating the interactions between proteins and peptides, contributing to the understanding of these important biological structures and their functions. biosynth.com
Cellular and Molecular Biological Effects of Sparfosic Acid
Induction of Programmed Cell Death (Apoptosis)
Sparfosic acid is recognized for its ability to induce apoptosis, a form of programmed cell death, in various cell lines mims.comwikipedia.orgfishersci.sersc.orgdermatologytimes.com. This apoptotic induction contributes to its cytotoxic effects. This compound has also been shown to synergistically enhance the cytotoxicity of combinations of 5-fluorouracil (B62378) (5-FU) and interferon-alpha (IFN) against human colon cancer cell lines mims.comwikipedia.orgfishersci.se.
At a concentration of 300 µM, this compound initiates the activation of an apoptotic pathway, ultimately leading to cell death mims.comwikipedia.orgfishersci.sersc.org. While the precise molecular cascade of this apoptotic pathway is complex, its activation is a consistent finding in cellular studies.
Notably, this compound has demonstrated the capacity to induce apoptosis even in cell lines considered resistant, such as the Br1 cells mims.comwikipedia.orgfishersci.sersc.orgdermatologytimes.com. Studies utilizing L-2 and Brl-3prl cell lines, derived from human tumor cell line MDA-MB-435 metastasis in nude mice, have provided insights into these responses wikipedia.orgfishersci.se.
Perturbation of Cell Cycle Progression
A prominent effect of this compound is its perturbation of the cell cycle, leading to specific arrests and altered expression of cell cycle regulators.
Treatment with this compound, typically at a concentration of 300 µM, results in a progressive accumulation of cells in the S-phase of the cell cycle mims.comwikipedia.orgfishersci.sersc.orgdermatologytimes.com. This S-phase arrest is likely due to the inhibition of pyrimidine (B1678525) biosynthesis, which leads to a depletion of deoxynucleotides essential for DNA synthesis. In studies comparing L-2 and Brl-3prl cell lines, both exhibited a predominant S-phase population, with the L-2 cells showing a slightly higher proportion of cells in S-phase wikipedia.orgfishersci.se.
Table 1: S-phase Accumulation in Cell Lines Treated with this compound (300 µM)
| Cell Line | Observed S-phase Accumulation |
| L-2 | Predominant, slightly higher proportion wikipedia.orgfishersci.se |
| Brl-3prl | Predominant wikipedia.orgfishersci.se |
This compound significantly modulates the expression levels of key cell cycle regulatory proteins. A marked increase in Cyclin A protein was observed in L-2 cells undergoing apoptosis, with its highest level detected 10 hours post-drug treatment mims.comwikipedia.orgfishersci.se. In contrast, the Brl-3prl cells did not exhibit an increase in Cyclin A levels mims.comwikipedia.orgfishersci.se. Furthermore, Cyclin E protein levels were found to be elevated in both L-2 and Brl-3prl cells when compared to their respective control groups mims.comwikipedia.orgfishersci.se.
Table 2: Modulation of Cyclin Protein Expression by this compound (300 µM)
| Cell Line | Cyclin A Expression Dynamics (at 10h post-treatment) | Cyclin E Expression Dynamics |
| L-2 | Marked increase, highest level mims.comwikipedia.orgfishersci.se | Elevated compared to control mims.comwikipedia.orgfishersci.se |
| Brl-3prl | No increase mims.comwikipedia.orgfishersci.se | Elevated compared to control mims.comwikipedia.orgfishersci.se |
The retinoblastoma (Rb) protein is a critical tumor suppressor that regulates cell cycle progression from G1 to S phase through its phosphorylation status. Studies indicated a moderate difference in the level of phosphorylated Rb proteins between the L-2 and Brl-3prl cell types upon this compound treatment mims.comwikipedia.orgfishersci.se. Phosphorylation of Rb by cyclin-dependent kinases (CDKs), often involving Cyclin E/CDK2 and Cyclin D/CDK4/6, leads to its inactivation and the release of E2F transcription factors, which are necessary for S-phase entry and the expression of genes like Cyclin A and Cyclin E.
Preclinical Efficacy and Antitumor Activity of Sparfosic Acid
Mono-agent Antitumor Activity in Experimental Models
As a DNA antimetabolite, sparfosic acid has demonstrated antitumor activity in various preclinical models. medchemexpress.commedchemexpress.com In mice bearing B16 melanoma, treatment with this compound resulted in a significant increase in lifespan, with treated mice surviving 77% to 86% longer than control groups. medchemexpress.com The Lewis lung carcinoma model has shown high sensitivity to this compound, where treatment led to a cure in 50% of the mice. medchemexpress.com In studies using human tumor cell lines, such as the MDA-MB-435, this compound treatment induced apoptosis in resistant Br1 cells and caused a progressive accumulation of cells in the S phase of the cell cycle, ultimately leading to cell death. medchemexpress.commedchemexpress.com
Synergistic Antineoplastic Effects with Combination Therapies
The primary therapeutic potential of this compound lies in its ability to work synergistically with other anticancer agents, thereby enhancing their effectiveness. ncats.io
Enhancement of 5-Fluorouracil (B62378) (5-FU) Cytotoxicity.medchemexpress.commedchemexpress.commedchemexpress.com
This compound has been shown to synergistically enhance the cytotoxicity of 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent. medchemexpress.commedchemexpress.commedchemexpress.com
This compound inhibits aspartate transcarbamylase, the second enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. medchemexpress.commedchemexpress.com This inhibition leads to a depletion of the intracellular pool of pyrimidines. Consequently, when administered with 5-FU, cancer cells are more reliant on the salvage pathway for pyrimidine synthesis, which increases the incorporation of 5-FU metabolites into RNA and enhances its cytotoxic effects. ncats.io This biochemical modulation is the primary principle behind the synergistic interaction between this compound and 5-FU. ncats.io
The synergistic cytotoxicity of this compound in combination with 5-FU has been demonstrated in human colon cancer cell lines. medchemexpress.commedchemexpress.com This combination has been a subject of interest for improving the therapeutic outcomes for colorectal cancer. nih.gov
Combination with Interferon-alpha (IFN).medchemexpress.commedchemexpress.com
This compound also exhibits synergistic effects when combined with interferon-alpha (IFN). medchemexpress.commedchemexpress.com This combination has been shown to enhance the cytotoxicity against human colon cancer cell lines. medchemexpress.commedchemexpress.com A phase II clinical trial evaluated the combination of this compound, 5-FU, and recombinant interferon-alpha-2b in patients with advanced gastric carcinoma. nih.gov
In Vitro Efficacy Studies in Cancer Cell Lines
The effectiveness of this compound has been investigated across various cancer cell lines, revealing its potential to inhibit cell growth and induce cell death.
In human colon cancer cell lines, this compound has demonstrated a synergistic effect in enhancing the cytotoxicity of the combination of 5-fluorouracil (5-FU) and interferon-alpha (IFN). molnova.commedchemexpress.comarctomsci.com This suggests that this compound may augment the efficacy of existing chemotherapy regimens for colorectal cancer.
Studies on breast cancer cell lines have provided insights into the cellular response to this compound. In drug-resistant MCF-7 breast cancer cell sublines, those resistant to agents like melphalan, pyrazofurin, mitoxantrone, and etoposide (B1684455) were found to retain wild-type p53, a key tumor suppressor protein. nih.gov This suggests that the p53 pathway may remain functional and potentially be exploited in therapeutic strategies. Furthermore, in metastatic breast cancer cell lines, this compound has been shown to induce apoptosis. molnova.com
Research on metastatic human cancer cell lines, specifically the Br-l and L-2 cell lines derived from the MDA-MB-435 human tumor cell line, has shown that this compound induces apoptosis. molnova.commedchemexpress.combiotrend-usa.com Treatment with this compound led to a progressive accumulation of cells in the S phase of the cell cycle, indicating a disruption of DNA synthesis, and subsequently triggered an apoptotic pathway leading to cell death. molnova.commedchemexpress.comarctomsci.com
Further analysis of the molecular mechanisms revealed that in the L-2 cells, which were undergoing apoptosis, there was a marked increase in the amount of cyclin A protein. molnova.commedchemexpress.commedchemexpress.com In contrast, no such increase was observed in the Brl-3prl cells. molnova.commedchemexpress.commedchemexpress.com Additionally, cyclin E protein levels were found to be elevated in both L-2 and Brl-3prl cells compared to their respective controls following treatment. molnova.commedchemexpress.commedchemexpress.com A moderate difference in the levels of phosphorylated Rb proteins was also observed between the two cell types. molnova.commedchemexpress.commedchemexpress.com
Table 1: In Vitro Effects of this compound on Metastatic Cancer Cell Lines
| Cell Line | Key Findings | Reference |
| Br-l and L-2 | Induces apoptosis; causes accumulation of cells in S phase. | molnova.commedchemexpress.com |
| L-2 | Marked increase in cyclin A protein during apoptosis. | molnova.commedchemexpress.commedchemexpress.com |
| Brl-3prl | No significant increase in cyclin A protein. | molnova.commedchemexpress.commedchemexpress.com |
| L-2 and Brl-3prl | Elevated levels of cyclin E protein. | molnova.commedchemexpress.commedchemexpress.com |
In Vivo Antitumor Efficacy in Murine Models
The antitumor activity of this compound has also been evaluated in animal models, providing crucial data on its potential therapeutic efficacy in a whole-organism context.
In studies involving mice bearing B16 melanoma, treatment with this compound resulted in a significant increase in the life-span of the animals. molnova.commedchemexpress.comarctomsci.com The treated mice survived 77% to 86% longer than the control group. molnova.commedchemexpress.commedchemexpress.com The highly metastatic B16F10 mouse melanoma cell line has been observed to generate variants resistant to this compound at a higher rate than the less metastatic B16F1 cell line, suggesting a link between metastatic potential and the development of drug resistance. nih.gov
The Lewis lung carcinoma model has been shown to be highly sensitive to this compound. molnova.commedchemexpress.commedchemexpress.com In mice with implanted Lewis lung carcinoma, treatment with this compound was curative for 50% of the animals. molnova.commedchemexpress.commedchemexpress.com Variants of the Lewis lung carcinoma resistant to this compound have been developed and studied. nih.gov These resistant variants showed markedly elevated activities of the target enzyme, aspartate transcarbamoylase, or a reduced inhibition of the enzyme after treatment. nih.gov
Table 2: In Vivo Antitumor Activity of this compound in Murine Models
| Tumor Model | Key Findings | Reference |
| B16 Melanoma | Increased life-span by 77-86% compared to controls. | molnova.commedchemexpress.commedchemexpress.com |
| Lewis Lung Carcinoma | Curative in 50% of treated mice. | molnova.commedchemexpress.commedchemexpress.com |
Sparfosic Acid in Host Directed Therapeutic Research
Modulation of Host Antimicrobial Defenses
Sparfosic acid has demonstrated the ability to modulate host antimicrobial defenses, presenting a novel approach to combating infectious diseases, especially those caused by multidrug-resistant bacteria nih.gov. This host-directed strategy aims to enhance the body's innate immune responses rather than directly targeting the pathogen, thereby potentially reducing the development of resistance nih.govnih.govfrontiersin.org.
Enhanced Clearance of Antibiotic-Resistant Bacteria (e.g., MRSA, Pseudomonas aeruginosa, Acinetobacter baumannii)
Research indicates that this compound (PALA) can enhance the clearance of several antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii nih.gov. These bacteria are recognized as critical threats due to their high levels of antibiotic resistance and their ability to cause severe, often fatal, infections mdpi.com.
Studies conducted in vitro using primary human dermal fibroblasts showed that PALA enhanced the cellular secretion of antimicrobial peptides, specifically human β-defensin 2 (HBD2) and HBD3 nih.gov. This effect was observed without PALA exhibiting direct bactericidal activity against the pathogens nih.gov. Further validation in porcine and human skin explant models demonstrated that a topical PALA formulation was effective in enhancing the clearance of MRSA, P. aeruginosa, and A. baumannii. Topical PALA treatment also led to an increase in HBD2 and cathelicidin (B612621) (LL-37) production in human skin explants nih.gov.
The following table summarizes the observed effects of this compound on bacterial clearance and antimicrobial peptide production:
| Bacterial Strain | Effect on Clearance (in vitro/ex vivo) | Enhanced Antimicrobial Peptides | Direct Bactericidal Effect |
| MRSA | Enhanced Clearance nih.gov | HBD2, HBD3, LL-37 nih.gov | No nih.gov |
| P. aeruginosa | Enhanced Clearance nih.gov | HBD2, HBD3, LL-37 nih.gov | No nih.gov |
| A. baumannii | Enhanced Clearance nih.gov | HBD2, HBD3, LL-37 nih.gov | No nih.gov |
Activation of NOD2 Signaling Pathways
The antimicrobial actions of this compound are dependent on the expression of specific host factors, including nucleotide-binding, oligomerization domain 2 (NOD2), receptor-interacting serine/threonine-protein kinase 2 (RIP2), and carbamoyl (B1232498) phosphatase synthase II/aspartate transcarbamylase/dihydroorotase (CAD) nih.gov. NOD2 is a crucial pattern recognition receptor (PRR) of the NOD-like receptor (NLR) family that senses conserved fragments from bacterial cell walls, such as muramyl dipeptide (MDP), and subsequently activates intracellular signaling pathways nih.govcusabio.comfrontiersin.org.
Upon ligand recognition, NOD2 undergoes oligomerization and recruits RIP2 through CARD-CARD domain interactions nih.govcusabio.comresearchgate.net. This recruitment initiates a signaling cascade that culminates in the activation of the NF-κB and MAPK pathways nih.govcusabio.comresearchgate.netmdpi.com. The activation of these pathways leads to the transcriptional upregulation of pro-inflammatory and host defense genes, contributing to the body's defense against bacterial infections nih.govmdpi.com. This compound's requirement for NOD2, RIP2, and CAD suggests its mechanism involves leveraging these innate immune pathways to bolster host defenses against resistant pathogens nih.gov.
Antiviral Research Applications
Beyond its role in modulating antimicrobial defenses, this compound has also been investigated for its potential as an antiviral agent ontosight.aiportico.org. Its impact on viral replication, particularly concerning hepatitis viruses, highlights its broad therapeutic potential in infectious disease research.
Inhibition of Hepatitis D Virus (HDV) Replication
This compound, specifically N-(phosphonoacetyl)-L-aspartic acid (PALA), has been identified as a specific inhibitor of Hepatitis D Virus (HDV) replication nih.govbmj.com. HDV is a circular RNA virus that co-infects hepatocytes with Hepatitis B Virus (HBV) and is associated with severe liver disease, including an increased risk of liver cancer nih.govbmj.com.
Research has shown that PALA dose-dependently inhibits HDV infection bmj.com. Mechanistic studies revealed that PALA effectively decreases the levels of both HDV genomic and antigenomic RNAs, indicating its inhibitory effect on all steps of HDV replication, including the synthesis of antigenomic RNA bmj.com. This inhibition was observed even during the early stages of viral replication bmj.com. This compound achieves this antiviral effect by targeting the carbamoyl-phosphatesynthetase 2, aspartate transcarbamylase, and dihydroorotase (CAD) enzyme, which has been identified as a key host factor for the HDV life cycle and is required for viral replication nih.govbmj.com.
The following table details the findings regarding this compound's effect on HDV replication:
| Target Virus | Effect on Replication | Mechanism of Action | Key Host Factor Targeted |
| HDV | Inhibits replication nih.govbmj.com | Decreases HDV genomic and antigenomic RNA levels bmj.com | CAD enzyme (carbamoyl-phosphatesynthetase 2, aspartate transcarbamylase, dihydroorotase) nih.govbmj.com |
Synthetic Methodologies and Structure Activity Relationships Sar of Sparfosic Acid
Analog Synthesis and Chemical Modification Strategies
Design and Synthesis of (Thiomethyl)-phosphonate Analogues
The synthesis of (thiomethyl)-phosphonate analogues of N-(phosphonoacetyl)-L-aspartate (PALA, sparfosic acid) has been explored to investigate the impact of sulfur-containing groups on ATCase inhibition. For instance, inhibitors incorporating a tetrahedral sulfur group (-S-, -SO-, -SO2-) alpha to a phosphonic acid moiety were designed nih.gov. A new general synthetic route to these (thiomethyl)-phosphonate analogues involves the use of diethyl (mercaptomethyl)phosphonate (19) as a reagent. Thiol addition of this reagent to diethyl itaconate or other olefins can yield these analogues nih.gov.
Rational Design of Enzyme Inhibitors with Reduced Charge
Rational design of enzyme inhibitors aims to create compounds with high potency and specificity, often by mimicking transition states or exploiting enzyme active site characteristics 182.160.97. For this compound, a highly polar and charged compound, strategies for rational design might involve modifying functional groups to facilitate cellular uptake, for example, through prodrug approaches where modifications are later metabolically converted back to the active drug 182.160.97. While this compound itself is a potent ATCase inhibitor, its anticancer activity in vivo has been limited, leading to interest in analogues with potentially improved properties ncats.ioacs.org. The design of analogues with reduced charge could potentially improve cell membrane permeability, a common challenge for highly charged compounds like phosphonates 182.160.97.
Elucidation of Structure-Activity Relationships (SAR)
The elucidation of Structure-Activity Relationships (SAR) for this compound and its analogues has provided critical insights into the molecular features governing their inhibitory potency against ATCase.
Studies have shown a direct correlation between specific structural features of this compound analogues and their inhibitory potency against Escherichia coli ATCase. For example, analogues incorporating tetrahedral sulfur groups, such as sulfide (B99878) 7, sulfoxide (B87167) 8, and sulfone 9, were found to be less potent inhibitors than this compound (PALA, 5a) nih.gov. This suggests that the nature and size of the group alpha to the phosphonic acid moiety significantly influence binding affinity and inhibitory strength nih.gov.
The position and nature of functional groups play a crucial role in the efficacy of this compound analogues. Increased steric size of sulfur moieties in compounds like sulfide 7, sulfoxide 8, sulfone 9, and sulfonamide 10 can lead to decreased potency against Escherichia coli ATCase compared to this compound nih.gov. This indicates that bulky substituents in certain positions can hinder optimal binding to the enzyme's active site.
Both steric size and pKa values are important determinants of inhibitor affinity for ATCase. The increased steric size of sulfur moieties in certain analogues has been observed to reduce their inhibitory potency nih.gov. Furthermore, the pKa of carbonyl groups (or their sulfur analogues) is considered a key factor in determining the affinity of ATCase for its inhibitors nih.gov. This highlights the importance of both the physical bulk and the ionization state of functional groups for effective binding.
The distance from the alpha-carbon to the phosphorus atom has been analyzed for its role in inhibitor binding. Research suggests that this distance is a less critical factor in determining the tightness of inhibitor binding. For instance, eliminating the alpha-methylene group in sulfide 7 to yield sulfide 11 did not result in a significant change in the inhibition constant (Ki) nih.gov. This indicates that while other structural parameters are highly influential, minor variations in the alpha-carbon to phosphorus distance may not drastically alter the binding affinity.
Mechanisms of Resistance to Sparfosic Acid
Cellular Adaptations in Pyrimidine (B1678525) Metabolism Pathways
A primary mechanism by which cells develop resistance to sparforic acid involves the strategic utilization of the pyrimidine salvage pathway. The de novo synthesis pathway, which is the target of sparforic acid, builds pyrimidines from simple precursor molecules. In contrast, the salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the cellular environment to produce the necessary nucleotides.
When the de novo pathway is blocked by sparforic acid, cancer cells can switch to the nucleoside salvage pathways to maintain a sufficient supply of pyrimidines for DNA replication and RNA synthesis. This metabolic plasticity is a key survival strategy. The pyrimidine salvage pathway utilizes extracellular nucleosides and nucleobases, which are taken up from the bloodstream or recycled from the degradation of intracellular nucleic acids.
Research has demonstrated that the addition of substrates for the salvage pathway, such as uridine (B1682114), can rescue cells from the cytotoxic effects of sparforic acid. This highlights the critical role of the salvage pathway in conferring resistance. By bypassing the enzymatic step inhibited by sparforic acid, cells can continue to produce the necessary pyrimidine nucleotides, thus circumventing the drug's intended therapeutic effect. The interplay between these two pathways is a crucial determinant of cellular response to sparforic acid.
Table 1: Comparison of Pyrimidine Synthesis Pathways
| Feature | De Novo Synthesis Pathway | Pyrimidine Salvage Pathway |
|---|---|---|
| Starting Materials | Amino acids and glucose | Pre-formed pyrimidine bases and nucleosides |
| Key Enzyme (Target of Sparfosic Acid) | Aspartate transcarbamoylase (ATCase) | Not directly targeted by this compound |
| Cellular Dependence | High in proliferating cells | Can be upregulated to compensate for de novo pathway inhibition |
| Role in Resistance to this compound | Inhibition of this pathway is the mechanism of action of the drug | Upregulation of this pathway is a key mechanism of resistance |
Advanced Research Considerations and Future Directions
Integration with "-omics" Approaches for Comprehensive Mechanistic Elucidation (e.g., Metabolomics, Genomics)
The integration of sparfosic acid research with cutting-edge "-omics" technologies, such as metabolomics and genomics, offers a powerful avenue for a more comprehensive understanding of its mechanistic effects. Metabolomics, the study of small-molecule metabolites, is particularly valuable as it provides a direct readout of cellular metabolic activity and can reveal subtle changes in complex cellular machinery in response to drug intervention britannica.comcreative-proteomics.com. For this compound, metabolomic profiling can precisely delineate the downstream consequences of ATCase inhibition, identifying shifts in pyrimidine (B1678525) pathway intermediates and related metabolic networks. This is especially pertinent in cancer research, where the metabolic reprogramming of cancerous cells can be profoundly affected by pyrimidine starvation britannica.com.
Furthermore, the synergistic application of metabolomics with genomics, transcriptomics, and proteomics can provide a holistic view of the drug's impact at multiple biological levels britannica.comnih.gov. This systems biology approach can elucidate novel genetic markers and mechanisms associated with this compound's efficacy or potential off-target effects nih.gov. For instance, genomic and transcriptomic analyses can identify alterations in gene expression patterns that are either directly regulated by pyrimidine availability or represent adaptive responses to metabolic stress induced by this compound. Such integrated analyses are crucial for identifying pathways of disease and understanding the biological significance of metabolic markers, thereby informing the rational development of therapeutic strategies nih.govfrontiersin.org.
Rational Design and Development of Next-Generation Pyrimidine Synthesis Inhibitors
This compound serves as a foundational scaffold for the rational design and development of next-generation pyrimidine synthesis inhibitors. Its role as a stable transition state analogue for ATCase provides a clear starting point for medicinal chemistry efforts aimed at optimizing drug properties vulcanchem.com. Rational drug design involves a systematic approach to synthesize novel compounds, often employing pyrimidine-based structures, with enhanced potency, selectivity, and pharmacokinetic profiles nih.govmdpi.comajchem-a.com.
Computational modeling techniques, including computer-aided drug discovery (CADD) and molecular docking, are instrumental in this process. These tools enable researchers to predict how new molecular entities will interact with the ATCase enzyme, guiding the design of compounds with improved binding affinities and specificity nih.govajchem-a.com. Structure-activity relationship (SAR) studies are then conducted to systematically modify the chemical structure of this compound or its analogues and evaluate the impact of these changes on biological activity mdpi.com. The objective is to identify modifications that enhance antiproliferative activity, reduce potential off-target interactions, and improve drug-like properties, ultimately leading to the development of more effective and targeted pyrimidine synthesis inhibitors mdpi.comajchem-a.com.
Expansion of Host-Directed Therapeutic Applications Beyond Current Indications
While this compound is currently an experimental agent, its mechanism of inhibiting host pyrimidine biosynthesis opens avenues for expanding its host-directed therapeutic applications beyond its initial indications, particularly in the context of infectious diseases and inflammatory conditions vulcanchem.com. Host-directed therapies (HDTs) aim to modulate host cellular responses rather than directly targeting pathogens, offering a promising strategy to combat diseases, especially those complicated by antimicrobial resistance nih.govfrontiersin.org.
Research has demonstrated this compound's ability to significantly decrease Hepatitis D virus (HDV) replication in infected cells without substantial toxicity, an effect that can be reversed by uridine (B1682114) supplementation, highlighting its specific action on host pyrimidine metabolism mdpi.com. This finding suggests its potential as an HDT for various viral infections where host nucleotide metabolism is crucial for pathogen replication. Beyond viral diseases, HDTs are being explored for bacterial infections like tuberculosis, where they aim to modulate the host immune response, mitigate excessive inflammation, and enhance the antimicrobial activity of immune cells mdpi.comjmb.or.kr. This compound's capacity to induce S-phase arrest and apoptosis also underscores its potential in modulating host cell proliferation, which could be beneficial in certain inflammatory or proliferative disorders medchemexpress.com. Continued investigation into these host-pathogen or host-disease interactions could unveil novel applications for this compound by leveraging its specific impact on host pyrimidine metabolism nih.govfrontiersin.org.
Strategies for Overcoming and Mitigating Therapeutic Resistance
Therapeutic resistance represents a significant challenge in the long-term efficacy of many pharmacological agents, including those targeting metabolic pathways mdpi.comnih.govmdpi.com. For this compound, strategies to overcome and mitigate therapeutic resistance are critical for its sustained clinical utility. Mechanisms of resistance can involve various cellular adaptations, such as the overexpression of the target enzyme, mutations in the target that reduce drug binding, or the activation of alternative metabolic pathways that bypass the inhibited step mdpi.com. Additionally, drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can reduce intracellular drug concentrations, leading to resistance mdpi.comnih.govfrontiersin.org.
To counteract these mechanisms, several strategies are being explored:
Novel Drug Delivery Systems: Advanced delivery systems, such as nanoparticles, can improve drug accumulation at the target site, minimize systemic toxicity, and potentially bypass efflux mechanisms, thereby restoring drug sensitivity in resistant cells nih.govfrontiersin.org.
Targeting Resistance Mechanisms Directly: Research into specific resistance mechanisms, such as the role of ABC transporters, can lead to the development of inhibitors or modulators that restore sensitivity to this compound mdpi.comfrontiersin.org. Gene silencing techniques, such as siRNA, could also be explored to downregulate genes implicated in resistance mdpi.com.
A deeper understanding of the specific molecular mechanisms underlying resistance to pyrimidine synthesis inhibitors is paramount for developing targeted and effective strategies to maintain therapeutic efficacy mdpi.com.
Continued Research into this compound as a Chemical Probe and Biological Research Tool
Beyond its direct therapeutic potential, this compound remains an invaluable chemical probe and biological research tool for dissecting fundamental cellular processes. Chemical probes are highly selective small molecules used to perturb biological systems and elucidate protein function, and this compound's specific inhibition of ATCase makes it an ideal agent for studying pyrimidine biosynthesis target2035.netchemicalprobes.org.
Continued research can utilize this compound to:
Elucidate Pyrimidine Biosynthesis Pathways: By selectively inhibiting the first committed step, this compound allows researchers to investigate the dynamics of pyrimidine precursor accumulation and downstream product depletion, providing insights into metabolic flux and regulation vulcanchem.com.
Understand Cell Proliferation Mechanisms: Given the critical role of pyrimidines in DNA and RNA synthesis, this compound is instrumental in studying cell cycle progression, particularly S-phase arrest, and apoptosis in rapidly proliferating cells, such as cancer cells vulcanchem.commedchemexpress.com.
Facilitate In Vitro and In Vivo Studies: this compound can be used in various experimental models to understand the fundamental biological consequences of pyrimidine deprivation, contributing to basic research in cell biology, biochemistry, and pharmacology vulcanchem.commedchemexpress.com.
Resources like the Chemical Probes Portal highlight the importance of well-characterized chemical tools for biomedical research and drug discovery, reinforcing the ongoing value of this compound in this context target2035.netchemicalprobes.org.
Exploration of Novel Therapeutic Combinations for Enhanced Efficacy in Various Disease Contexts
The exploration of novel therapeutic combinations involving this compound holds significant promise for enhancing efficacy across a range of disease contexts. The rationale behind combination therapies is to achieve synergistic effects, reduce individual drug toxicities by allowing lower doses, and overcome drug resistance by simultaneously targeting multiple pathways nih.govgoogle.com.
Key areas for exploration include:
Oncology: this compound has demonstrated synergistic enhancement of cytotoxicity with 5-fluorouracil (B62378) (5-FU) and interferon-alpha (IFN) in human colon cancer cell lines medchemexpress.commedchemexpress.com. Further studies are warranted to investigate its combination with other antimetabolites, targeted therapies, or immunotherapies in various solid tumors and hematological malignancies, especially those with high pyrimidine demand vulcanchem.comnih.govnih.gov.
Infectious Diseases: Given its host-directed mechanism, combinations with direct-acting antiviral or antibacterial agents could be explored. For instance, in Hepatitis D virus (HDV) infection, combination treatments have shown greater efficacy in inhibiting both viral replication and HBsAg production mdpi.com. This approach could potentially apply to other infections where host pyrimidine metabolism is exploited by pathogens.
Inflammatory and Autoimmune Disorders: While not its primary focus, the impact of pyrimidine metabolism on immune cell proliferation and function suggests potential for combinations in certain inflammatory or autoimmune conditions, where modulating immune cell activity could be beneficial.
The strategic design of such combinations, based on a deep understanding of molecular pathways and potential synergistic interactions, is crucial for improving patient outcomes and addressing complex disease pathologies mdpi.comnih.govgoogle.com.
Mechanistic Toxicology Research in Preclinical Studies
Mechanistic toxicology research in preclinical studies is an indispensable component of the drug development pipeline for this compound, aiming to thoroughly understand its safety profile at a molecular level before human trials researchgate.net. This research goes beyond simply identifying adverse effects; it seeks to elucidate the underlying biological processes that lead to toxicity.
Key aspects of mechanistic toxicology research for this compound include:
Identification of Off-Target Effects: Detailed studies are necessary to identify any unintended interactions of this compound with proteins or pathways other than ATCase, which could contribute to toxicity nih.gov.
Pathway Perturbations Leading to Toxicity: Investigating how the inhibition of pyrimidine biosynthesis or other unforeseen molecular events might trigger adverse cellular responses, such as oxidative stress, DNA damage, or organ-specific dysfunction nih.gov.
Biomarker Discovery: Identifying specific and sensitive biomarkers that can serve as early indicators of potential toxicity in preclinical models. These biomarkers, which can include changes in gene expression, protein levels, or endogenous metabolites, are crucial for predicting and monitoring adverse events researchgate.netgavinpublishers.com.
Correlation with Clinical Observations: Efforts to correlate preclinical mechanistic findings with observations from early clinical trials are vital for assessing the translatability of toxicity signals from animal models to humans researchgate.netgavinpublishers.com. This helps in defining a safe starting dose for human studies and refining dosing regimens.
Addressing Idiosyncratic Toxicities: While some toxicities are predictable, others are idiosyncratic. Mechanistic research aims to uncover the factors contributing to these less predictable adverse reactions, which can involve genetic predispositions or unique metabolic profiles nih.gov.
By comprehensively understanding the mechanistic basis of any observed toxicity, researchers can develop strategies to mitigate risks, optimize the therapeutic window, and ensure the safe progression of this compound or its derivatives into clinical development researchgate.netgavinpublishers.com.
Q & A
Q. What are the critical physicochemical properties of Sparfosic acid that influence its experimental handling and storage?
this compound is described as a liquid with a pH of ~1.79 and a density of 1.792 g/cm³, but key data gaps exist (e.g., melting point, solubility, vapor pressure). Researchers must prioritize storage at 2–8°C in sealed containers, avoid exposure to strong acids/alkalis or oxidizing agents, and ensure ventilation due to potential decomposition into toxic gases under heat . Experimental protocols should account for its stability in aqueous solutions and sensitivity to temperature fluctuations .
Q. What safety protocols are essential for laboratory handling of this compound?
Despite its classification as non-hazardous under EC regulations, PPE (safety goggles, impervious gloves, respirators) is mandatory to mitigate risks from accidental exposure. Emergency measures include rinsing eyes/skin with water for 15 minutes and avoiding inhalation of aerosols. Spill management requires neutralization with inert absorbents and disposal per local regulations .
Q. How can researchers validate the purity and stability of this compound in experimental setups?
Utilize analytical techniques such as HPLC or mass spectrometry to assess batch purity. Stability studies should monitor degradation products under varying pH, temperature, and light conditions. Reference the lack of auto-ignition or explosive properties but document decomposition byproducts during long-term storage .
Advanced Research Questions
Q. How can conflicting toxicological data for this compound be resolved in preclinical studies?
The Safety Data Sheet (SDS) notes no carcinogenicity per IARC/NTP guidelines but classifies reproductive toxicity based on limited data . To address contradictions:
- Conduct dose-response studies in in vitro models (e.g., zebrafish embryos) to clarify thresholds for organ toxicity.
- Apply systematic review frameworks (e.g., COSMOS-E) to aggregate and weight existing data, prioritizing studies with robust methodologies .
- Use PICO (Population, Intervention, Comparison, Outcome) to structure meta-analyses of toxicity across species .
Q. What methodological strategies are recommended for synthesizing this compound derivatives with enhanced bioavailability?
Evidence describes this compound’s synthesis via esterification and hydrolysis, with intermediates like phosphonacetyl-L-aspartate (PALA) . Advanced approaches include:
- Optimizing reaction conditions (e.g., solvent polarity, catalyst selection) to improve yield of sodium salts.
- Employing computational modeling (DFT or molecular docking) to predict binding affinity with zinc ion targets, as suggested by its role in gene mutation therapies .
- Validating synthetic routes using NMR and X-ray crystallography to confirm stereochemical integrity .
Q. How should researchers design ecotoxicological studies for this compound given the absence of ecological data in its SDS?
The SDS lacks data on biodegradation, bioaccumulation, and aquatic toxicity . Proposed methodologies:
- Perform OECD 301/302 tests to assess ready biodegradability and soil mobility.
- Use microcosm models to evaluate impacts on aquatic invertebrates (e.g., Daphnia magna) and algae.
- Apply QSAR (Quantitative Structure-Activity Relationship) modeling to estimate ecotoxicity parameters based on structural analogs .
Q. What experimental controls are critical when analyzing this compound’s interactions with biological systems?
- Include negative controls (e.g., solvent-only groups) to distinguish compound-specific effects from artifacts.
- Monitor pH changes in cell culture media, as this compound’s acidic nature may confound results.
- Use isothermal titration calorimetry (ITC) to quantify binding kinetics with zinc-dependent enzymes, addressing its mechanism in gene regulation .
Methodological Frameworks for Contradiction Analysis
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research question formulation for this compound?
- Feasibility : Prioritize studies that leverage existing synthesis protocols or toxicological databases .
- Novelty : Explore under-researched areas like its role in epigenetic modulation .
- Ethical : Adhere to OECD guidelines for animal testing if extending to in vivo models.
- Relevance : Align with global priorities (e.g., targeted cancer therapies) to secure funding .
Q. What statistical approaches are suitable for resolving inconsistencies in this compound’s reported stability profiles?
- Apply principal component analysis (PCA) to identify variables (e.g., temperature, humidity) most correlated with degradation.
- Use Bayesian meta-analysis to reconcile conflicting stability data from disparate studies, weighting by sample size and methodology rigor .
Data Gaps and Future Directions
Q. How can researchers address the lack of pharmacokinetic data for this compound in mammalian systems?
- Develop LC-MS/MS assays to quantify plasma/tissue concentrations in rodent models.
- Investigate cytochrome P450 interactions to predict metabolic pathways and potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
